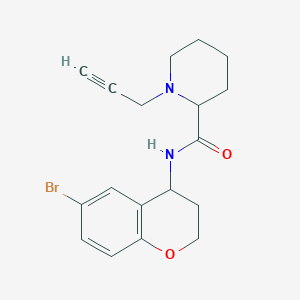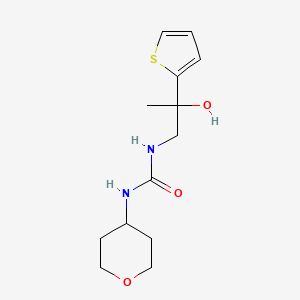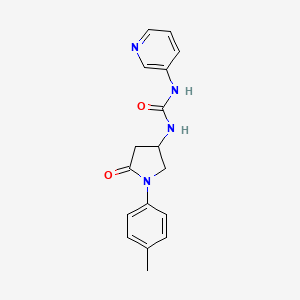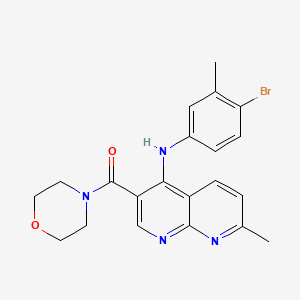![molecular formula C17H17N3O2 B2752503 (2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058729-73-8](/img/structure/B2752503.png)
(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the carbonyl group in the methanone could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
- Synthesis for Parkinson's Disease Imaging: The compound HG-10-102-01, closely related to the queried chemical structure, was synthesized for potential use as a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease. This synthesis process involved multiple chemical reactions, yielding a compound with high radiochemical purity and specific activity, which could aid in the non-invasive study of Parkinson's disease progression and pharmacotherapy outcomes (Wang et al., 2017).
Antimicrobial Applications
- Antimicrobial Activity: A derivative of the queried chemical structure demonstrated interesting antimicrobial activity. The synthesis was achieved through a reaction involving 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione among other components, followed by evaluation using the cup plate method. This highlights the potential of such compounds in developing new antimicrobial agents (Chaudhari, 2012).
Synthesis and Structural Investigations
- Novel Fused Chromone-Pyrimidine Hybrids: A procedure was described for the synthesis of functionalized novel compounds, including (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone, through ANRORC reaction of 3-benzoyl chromones with benzamidines. This demonstrates the versatility of pyrimidine derivatives in creating compounds with potential biological activity (Sambaiah et al., 2017).
EGFR Kinase Inhibition for Cancer Therapy
- EGFR Tyrosine Kinase Inhibition: Pyrido[2,3-d]pyrimidin-7(8H)-ones, through a tandem Michael addition-cyclization synthesis, were evaluated for their inhibition activity against epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds, including methoxy derivatives, showed promising results as submicromolar inhibitors, indicating potential applications in cancer therapy (Boros et al., 2004).
Crystal Structure and Molecular Docking
- Crystal and Molecular Structure Analysis: The crystal structure of related compounds was determined, providing insights into the molecular configurations that could influence biological activity and drug design. Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Akkurt et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-5-3-2-4-12(16)17(21)20-11-6-7-15(20)13-9-18-10-19-14(13)8-11/h2-5,9-11,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSYNHSYKQJZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)



![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)